molecular formula C19H18N4O3 B1225907 2-(4-nitrophenyl)-N-(2-oxolanylmethyl)-4-quinazolinamine

2-(4-nitrophenyl)-N-(2-oxolanylmethyl)-4-quinazolinamine

Cat. No.: B1225907
M. Wt: 350.4 g/mol
InChI Key: WSTYMFXGRCOWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-N-(2-oxolanylmethyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

  • Nitric Oxide Synthase Inhibition : A class of compounds including 2-substituted 1,2-dihydro-4-quinazolinamines has been identified as potent inhibitors of inducible nitric oxide synthase (i-NOS). These compounds have demonstrated efficacy in animal models of inflammatory disease (Tinker et al., 2003).

  • Modulation of Dopamine Transporter : Certain quinazolinamines have been identified as allosteric modulators of the dopamine transporter. This discovery could be significant in understanding and potentially treating conditions related to dopamine transporter function (Pariser et al., 2008).

  • Synthesis and Biological Activities : Research has explored the synthesis and potential biological activities of various quinazolinamines, including those with nitrophenyl groups. These studies highlight the versatility and potential applications of these compounds in medicinal chemistry (Ouyang et al., 2016).

  • Antimicrobial Agents : Quinazolinamines with certain substitutions have demonstrated broad-spectrum antimicrobial activity. This includes compounds with 4-nitrophenyl groups, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2018).

  • Electrophilic N-amination : The preparation and use of (nitrophenyl)hydroxylamines for electrophilic N-amination of quinazoline-2,4-diones have been studied, indicating the versatility of these compounds in synthetic chemistry (Boyles et al., 2002).

  • Detection and Differentiation of Isomers : Studies have been conducted on differentiating nitromethaqualone and its isomers using various spectroscopic techniques. This highlights the application of quinazolinamines in forensic science (Clark, 1988).

  • Catalytic Synthesis : Research has developed methods for the synthesis of quinazolines, including 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines, through copper-catalyzed reactions. This is significant for the large-scale production of these compounds (Ohta et al., 2010).

  • Electrochemical Studies : Modified electrodes using quinazolinamines have been studied for their electrochemical properties, particularly in the selective detection of biomolecules like epinephrine. This indicates potential applications in biosensing technologies (Beitollahi et al., 2008).

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C19H18N4O3/c24-23(25)14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(22-18)20-12-15-4-3-11-26-15/h1-2,5-10,15H,3-4,11-12H2,(H,20,21,22)

InChI Key

WSTYMFXGRCOWBC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

0.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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